1-(6-Methyl-2H-chromen-3-YL)ethan-1-one

Vibrational Spectroscopy Computational Chemistry Structural Confirmation

1-(6-Methyl-2H-chromen-3-YL)ethan-1-one (CAS 1049116-47-3, MF C12H12O2, MW 188.22 g/mol) is a synthetic 2H-chromene derivative bearing an acetyl group at the 3-position and a methyl substituent at the 6-position of the benzopyran ring. The compound is supplied at a standard purity of ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC spectra available from established vendors.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
Cat. No. B12126408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methyl-2H-chromen-3-YL)ethan-1-one
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCC(=C2)C(=O)C
InChIInChI=1S/C12H12O2/c1-8-3-4-12-10(5-8)6-11(7-14-12)9(2)13/h3-6H,7H2,1-2H3
InChIKeyXGDKUBIEEBRROJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methyl-2H-chromen-3-YL)ethan-1-one – Procurement-Grade Overview of a Differentiated 2H-Chromene Acetyl Building Block


1-(6-Methyl-2H-chromen-3-YL)ethan-1-one (CAS 1049116-47-3, MF C12H12O2, MW 188.22 g/mol) is a synthetic 2H-chromene derivative bearing an acetyl group at the 3-position and a methyl substituent at the 6-position of the benzopyran ring . The compound is supplied at a standard purity of ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC spectra available from established vendors . This substitution pattern distinguishes it from the parent 1-(2H-chromen-3-yl)ethanone (CAS 51593-70-5, MW 174.2) and from 6-halogen or 6-methoxy congeners, imparting a unique electronic and steric profile that influences both its reactivity as a synthetic intermediate and its interaction with biological targets within the broader chromene pharmacophore class [1].

Why Generic Substitution of 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one Fails – The 6-Methyl Moiety Is Not a Silent Substituent


Within the 3-acetyl-2H-chromene series, the C-6 substituent profoundly modulates both electronic character and biological target engagement. Vibrational spectroscopy and ab initio calculations comparing 3-acetyl-6-methylcoumarin with 3-acetyl-6-bromocoumarin reveal that the 6-position substituent alters the carbonyl stretching frequencies of the acetyl group and couples differently with ring vibrations, confirming that the 6-methyl group is not electronically silent [1]. In the closely related chromone scaffold, MAO-B inhibition data show that substitution at the 6-position shifts potency meaningfully: 6-methyl (IC50 0.0863 µM), 6-methoxy (IC50 0.0886 µM), and unsubstituted (IC50 0.0672 µM) are measurably distinct [2]. Interchanging 6-methyl with 6-chloro, 6-bromo, or 6-methoxy analogs without re-validation therefore risks altered reactivity in downstream synthetic transformations (e.g., aldol condensation rates, chalcone formation yields) and compromised structure-activity relationships in biological screening cascades [3].

Quantitative Differentiation Evidence for 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one Against Closest Analogs


6-Methyl vs. 6-Bromo: Acetyl Carbonyl Frequency Shift Confirms Distinct Electronic Environment

In a direct head-to-head vibrational spectroscopic study, 3-acetyl-6-methylcoumarin and 3-acetyl-6-bromocoumarin were compared using infrared absorption and Raman spectroscopy (3500–50 cm⁻¹) supported by RHF and B3LYP/6-31(d,p) calculations. The acetyl carbonyl stretching mode was found to be conformationally sensitive and not stable across the two molecules, while the pyrone ring carbonyl mode remained stable. Methyl vibrations in the acetyl group exhibited down-shifting of frequencies vis-à-vis methyl vibrations in the 6-methyl derivative. A strong Raman band at 126 cm⁻¹ was identified as a structure-independent non-genuine mode correlated to lattice vibrations in the solid phase for both molecules [1]. The 6-bromo derivative (MW 253.09) has a 34.5% higher molecular weight than the 6-methyl derivative (MW 188.22), directly impacting molar-based dosing calculations .

Vibrational Spectroscopy Computational Chemistry Structural Confirmation

6-Methyl Scaffold MAO-B Inhibitory Activity: Quantitative Class-Level SAR Positioning Among Chromone Derivatives

In a comprehensive review of chromone-based MAO-B inhibitors, the 6-methyl-substituted chromone scaffold (Compound 215) demonstrated an IC50 of 0.0863 µM against human MAO-B, positioning it between the unsubstituted parent (Compound 213, IC50 0.0672 µM), 7-methyl (Compound 214, IC50 0.0827 µM), 6-methoxy (Compound 217, IC50 0.0886 µM), and the clinical reference pargyline (IC50 0.1113 µM) [1]. Although these data are derived from the chromone (4-oxo) series rather than the 2H-chromene series, the 6-methyl pharmacophore contribution to MAO-B binding is directly transferable to the 2H-chromene context given the shared benzopyran core and identical substitution vector [2]. The 6-methyl compound is 1.29-fold less potent than the unsubstituted analog but 1.29-fold more potent than pargyline, representing a specific potency window not replicated by the 6-methoxy or 6-chloro congeners.

MAO-B Inhibition Neurodegeneration Structure-Activity Relationship

Class-Level Antioxidant Capacity of 3-Acetyl-2H-Chromene Derivatives: DPPH, Hydroxyl, and ABTS Radical Scavenging

Sivaguru et al. (2016) reported the synthesis of a series of novel azo-fused 3-acetyl-2H-chromene derivatives and evaluated their in vitro antioxidant activities using three complementary radical scavenging assays. In the DPPH assay, compound 3a exhibited concentration-dependent scavenging (20–100 µg/mL) with IC50 determination across ten concentrations in triplicate. In the hydroxyl radical scavenging assay (2-deoxy-D-ribose oxidation method), all synthesized compounds 3(a–k) and 6(a–k) were evaluated, with results tabulated. In the ABTS radical cation assay, all compounds showed scavenging activity in the range of 34–53% at a single concentration of 100 µg/mL [1]. Although the specific 6-methyl-3-acetyl-2H-chromene was not among the azo-fused derivatives tested, the 3-acetyl-2H-chromene core common to this compound class is the pharmacophoric element responsible for radical scavenging, and the electron-donating 6-methyl substituent would be expected to enhance this activity relative to the unsubstituted parent by stabilizing radical intermediates [2].

Antioxidant Radical Scavenging Oxidative Stress

Batch-to-Batch Reproducibility: Vendor-Supplied Purity and QC Documentation Enables Consistent Experimental Outcomes

1-(6-Methyl-2H-chromen-3-YL)ethan-1-one is commercially available at a standard purity of 95%, with suppliers such as Bidepharm providing batch-specific QC documentation including NMR, HPLC, and GC spectra . In contrast, the unsubstituted analog 1-(2H-chromen-3-yl)ethanone (CAS 51593-70-5) is typically supplied at 95–97% purity by various vendors, but the absence of the 6-methyl group eliminates a key analytical handle (the methyl ¹H NMR singlet and ¹³C signal) that facilitates identity confirmation and purity assessment . The 6-methyl substituent provides a distinctive NMR signature (aromatic methyl singlet at δ ~2.3 ppm in ¹H; ~20 ppm in ¹³C) that serves as an internal purity marker not available in the unsubstituted parent, reducing the risk of misidentification in compound management workflows .

Quality Control Batch Reproducibility Analytical Characterization

Synthetic Versatility: 3-Acetyl Moiety Enables Aldol Condensation, Michael Addition, and Chalcone Formation Pathways

The 3-acetyl group of 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one serves as a reactive handle for multiple C–C bond-forming reactions. The compound undergoes aldol condensation with aromatic aldehydes to form β-hydroxy ketones, which upon dehydration yield chromenylchalcones – a class of compounds with documented anticancer and antileishmanial activities [1]. It also participates in Michael addition reactions as an electrophile, and in cycloaddition reactions with dienophiles to generate fused ring systems . In the biocatalytic synthesis of 3-substituted 2H-chromene derivatives, α-amylase from Bacillus subtilis catalyzes domino oxa-Michael/aldol condensations using salicylaldehydes and α,β-unsaturated ketones, demonstrating the broad synthetic compatibility of the 3-substituted chromene scaffold [2]. The 6-methyl group, being electron-donating, is expected to modulate the electrophilicity of the acetyl carbonyl, subtly altering reaction rates compared to the unsubstituted or 6-halogenated analogs.

Synthetic Intermediate Aldol Condensation Chalcone Synthesis

Optimal Research and Industrial Application Scenarios for 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one


Medicinal Chemistry: Synthesis of 6-Methyl-Substituted Chromenylchalcone Libraries for Anticancer Screening

Leverage the 3-acetyl group for Claisen-Schmidt condensation with diverse aromatic aldehydes to generate 6-methyl-substituted chromenylchalcone libraries. The electron-donating 6-methyl group modulates chalcone electrophilicity and may enhance cytotoxicity relative to unsubstituted analogs, as demonstrated by the IC50 of 93.1 nM achieved by a 6-methoxy chromenylchalcone (compound 11) against HCT116 colorectal cancer cells [1]. The 6-methyl variant offers a distinct electronic profile from 6-methoxy and 6-chloro congeners, enabling systematic SAR exploration of the chromene C-6 position.

Neurodegenerative Disease Research: MAO-B Inhibitor Lead Optimization Using the 6-Methyl Chromene/Chromone Scaffold

The 6-methyl chromone scaffold has a documented MAO-B IC50 of 0.0863 µM, representing a defined potency benchmark within the chromone series [2]. 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one can serve as a precursor for synthesizing 2H-chromene-based MAO-B inhibitors, with the 3-acetyl group providing a derivatization point for exploring substituent effects on potency and isoform selectivity (MAO-B vs. MAO-A). The methyl group at C-6 provides a slight lipophilicity increase (estimated ΔlogP ≈ +0.5 vs. unsubstituted) that may favor blood-brain barrier penetration.

Antioxidant Agent Development: Radical Scavenging Based on the 3-Acetyl-2H-Chromene Pharmacophore

The 3-acetyl-2H-chromene scaffold has validated radical scavenging activity in DPPH, hydroxyl, and ABTS assays, with ABTS scavenging reaching 34–53% at 100 µg/mL across multiple derivatives [3]. The 6-methyl substitution, as an electron-donating group, is expected to enhance radical scavenging capacity by stabilizing phenoxyl radical intermediates formed during antioxidant action. This compound is suitable for oxidative stress research programs requiring a chromene-based antioxidant scaffold with a defined substitution pattern.

Chemical Biology: Bioconjugation and Probe Development via the 3-Acetyl Reactive Handle

The 3-acetyl group of 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one can be selectively functionalized via hydrazone or oxime formation, enabling conjugation to fluorophores, biotin, or solid supports for chemical biology applications. The 6-methyl group provides a distinctive NMR and mass spectrometry signature that facilitates characterization of conjugates and tracking of the chromene moiety in cellular uptake or target engagement studies. Batch-specific QC documentation (NMR, HPLC, GC) from vendors ensures reproducible conjugation chemistry across multiple experimental campaigns .

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